Carabrone

Vue d'ensemble

Description

Synthesis Analysis

Carabrone and its derivatives have been the subject of various synthesis studies due to their significant antifungal activities. The synthesis of this compound ester derivatives has been explored, with thirty-eight new ester derivatives designed, synthesized, and characterized by NMR and HR-ESI-MS . Similarly, nine derivatives of this compound were synthesized and tested for their antifungal activity, revealing that certain substituents on the C-4 position could significantly affect the antifungal activity . Additionally, hydrazone derivatives of this compound have been synthesized, showing considerable antifungal activities and confirming the potential of this compound analogues as antifungal agents .

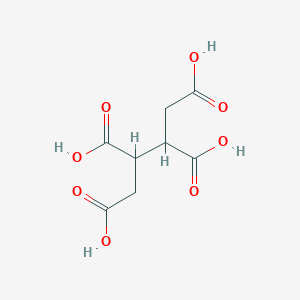

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its biological activity. Structure-activity relationship (SAR) studies have demonstrated that the γ-lactone moiety is necessary for the antifungal activity of this compound . Furthermore, the molecular rearrangements in carane derivatives, which are structurally related to this compound, have been examined to understand the structural and steric principles that determine the nature of the rearrangements .

Chemical Reactions Analysis

The antifungal mechanism of this compound involves its interaction with the mitochondrial enzyme complex III, which leads to oxidative stress and apoptosis in fungal cells . This compound's α-methylene-γ-butyrolactone active site reacts with L-cysteine residues in the catalytic center of glutathione reductase (GR), inhibiting its activity and promoting reactive oxygen species (ROS) overproduction . This overproduction of ROS causes membrane hyperpermeability and activation of the mitochondria-mediated apoptosis pathway .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties contribute to its efficacy and translocation behavior in plants. It has been shown to be readily absorbed and transported upward by wheat and cucumber when applied through irrigation, demonstrating over 65% efficacy against powdery mildew and other diseases . However, this compound could not be absorbed by leaves and transported downward, indicating its specific translocation properties .

Case Studies and Efficacy

This compound has been evaluated in various case studies for its antifungal and anti-tumor activities. It has shown good fungicidal activity against Geaumannomyces graminis and has been speculated to target the mitochondrial enzyme complex III . In wheat and cucumber, this compound exhibited significant efficacy against powdery mildew and other diseases . Moreover, this compound has demonstrated anti-proliferation, anti-migration, and anti-invasion activity against SW1990 pancreatic cancer cells, potentially related to the induction of ferroptosis and the Hippo signaling pathway .

Applications De Recherche Scientifique

Applications antifongiques

Le Carabrone a été identifié comme un composé présentant des propriétés antifongiques significatives. Des chercheurs ont synthétisé des dérivés du this compound pour explorer la relation structure-activité qualitative (QSAR) et ont constaté que certains dérivés présentaient une activité antifongique puissante contre des agents pathogènes tels que Colletotrichum lagenarium .

Potentiel antitumoral

Le this compound est également étudié pour ses effets antitumoraux potentiels. Extrait de Carpesium cernuum L., le this compound s'est avéré prometteur comme agent antitumoral, en particulier dans le contexte de la recherche sur le cancer du pancréas .

Mécanisme D'action

Target of Action

Carabrone, a botanical bicyclic sesquiterpenic lactone, primarily targets the mitochondrial respiratory chain complex III . This complex plays a crucial role in the electron transport chain, which is essential for ATP production in cells .

Mode of Action

This compound interacts with its target by inducing oxidative stress and apoptosis in cells . It reduces the burst of reactive oxygen species (ROS) and mitochondrial membrane potential, as well as phosphatidylserine release . This interaction leads to significant changes in the cell, primarily affecting the cell’s energy production and survival .

Biochemical Pathways

This compound affects the mitochondrial respiratory chain, specifically the cytochrome bc1 complex . The inhibition of this complex disrupts the normal flow of electrons within the chain, leading to a decrease in ATP production . This disruption can lead to cell death, particularly in cells that are highly dependent on oxidative phosphorylation for energy .

Result of Action

This compound’s action results in the inhibition of cell growth and induction of cell death . By targeting the mitochondrial respiratory chain complex III, it disrupts energy production within the cell, leading to cell death . This makes this compound a potent agent against cells that are highly dependent on oxidative phosphorylation, such as cancer cells .

Safety and Hazards

Propriétés

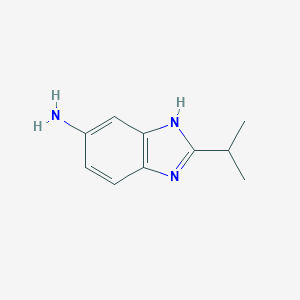

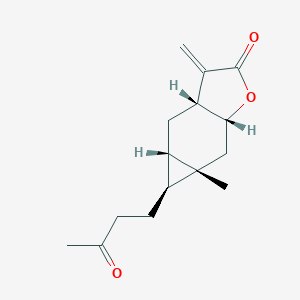

IUPAC Name |

(3aR,4aS,5S,5aR,6aR)-5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIQIKMGJVLKMA-NLRWUALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938585 | |

| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1748-81-8 | |

| Record name | 2H-Cyclopropa(f)benzofuran-2-one, octahydro-5a-methyl-3-methylene-5-(3-oxobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)